Bendamustine hydrochloride
Overview
Description
Bendamustine hydrochloride is a chemotherapeutic agent, initially synthesized in 1963, with a unique structure and multiple mechanisms of action. It is a derivative of nitrogen mustard and is chemically related to alkylating agents, specifically chlorambucil, with a benzene ring replaced by a 1-methyl-benzimidazole moiety. Bendamustine possesses three active moieties: an alkylating group, a benzimidazole ring that may act as a purine analog, and a butyric acid side chain, suggesting a complex mode of action including alkylating activity and potential antimetabolic properties (Gandhi, 2002).
Synthesis Analysis
Bendamustine hydrochloride's synthesis involves several key steps, including substitution, reduction, acylation, cyclization, alkylation, and finally salification. An innovative method for its synthesis has been developed, optimizing reaction conditions to increase yield and reduce production costs, indicating advancements in the synthetic approach to this compound (Gao Wen-le, 2014).
Molecular Structure Analysis
The molecular structure of bendamustine hydrochloride is characterized by its bifunctional nature, combining alkylator and antimetabolite activities. This dual functionality is crucial for its effectiveness in cancer treatment, offering a distinctive mechanism of action compared to other alkylating agents. The compound’s structure, particularly the presence of a benzimidazole ring and a butyric acid side chain, contributes to its unique pharmacological profile (Definitions, 2020).
Chemical Reactions and Properties
Bendamustine hydrochloride undergoes extensive metabolic processing, including oxidative and hydrolytic dehalogenation, oxidation, and conjugation reactions, leading to various metabolites. These metabolic pathways highlight the compound's complexity and the body's efforts to detoxify and excrete it. The identification of these metabolites provides insights into the drug's biotransformation and potential interactions within the body (Chovan et al., 2007).
Physical Properties Analysis
The physical properties of bendamustine hydrochloride, including its crystal structure and thermal behavior, have been extensively studied, revealing multiple polymorphic forms. These studies are crucial for understanding the compound's stability, solubility, and formulation strategies. For instance, polymorphic form I has been identified as the most stable under thermodynamic terms, though sensitive to humidity conditions (Gaztañaga, Baggio, & Vega, 2019).
Chemical Properties Analysis
The chemical stability of bendamustine hydrochloride, particularly when immobilized onto biodegradable polymer carriers, has been shown to improve, indicating potential for novel drug delivery systems. These findings suggest that modifying the drug's environment can enhance its stability, a crucial aspect for developing more effective and safer pharmaceutical formulations (Pencheva et al., 2008).
Safety And Hazards
Bendamustine is toxic if swallowed and is suspected of causing genetic defects and cancer. It may damage fertility or the unborn child and may cause damage to organs . Side effects include low blood cell counts, infections, infusion reactions, anaphylaxis, tumor lysis syndrome, skin reactions, and other cancers .
Future Directions
Bendamustine has demonstrated significant efficacy in patients with indolent lymphomas and chronic lymphocytic leukemia (CLL), including in patients with disease refractory to conventional alkylating agents and rituximab. The toxicity profile of bendamustine is also superior to that of conventional alkylating agents . Ongoing and planned studies are evaluating new strategies in which bendamustine is being combined with existing agents and with novel therapies to optimize use in different clinical settings .
properties
IUPAC Name |
4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl2N3O2.ClH/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23;/h5-6,11H,2-4,7-10H2,1H3,(H,22,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSKUOZOLHMKEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
16506-27-7 (Parent) | |
Record name | Bendamustine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003543757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40188912 | |
Record name | Bendamustine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40188912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bendamustine hydrochloride | |
CAS RN |
3543-75-7 | |
Record name | Bendamustine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3543-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bendamustine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003543757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bendamustine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138783 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bendamustine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40188912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(5-(bis(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid hydrochloride monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENDAMUSTINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/981Y8SX18M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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